4-[(Phenylmethoxy)methyl]benzoic acid
Description
This compound is structurally characterized by a benzyl ether group attached to a methylene bridge, which connects to the benzoic acid core. While direct synthesis details are absent in the evidence, analogous compounds (e.g., ) suggest that its preparation may involve reactions between bromomethyl benzoic acid intermediates and benzyl alcohol derivatives under nucleophilic substitution conditions.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFASFVADNCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylmethoxy)methyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the phenylmethoxy group from benzyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylmethoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[(Phenylmethoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Phenylmethoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key differences between 4-[(Phenylmethoxy)methyl]benzoic acid and its analogs:
Key Observations :
- Steric Effects : Bulkier substituents (e.g., benzyloxy in ) may hinder binding to enzyme active sites compared to smaller groups like methoxymethyl .
- Biological Activity : Derivatives with aromatic substituents (e.g., phenylmethoxy) are often explored for enzyme inhibition (e.g., BChE inhibitors in ), whereas esterified forms () may act as prodrugs.
Structure-Activity Relationships (SAR)
Evidence from BChE inhibitor studies () reveals:
- Substituent Size : Bulky groups (e.g., phenylmethoxy) may reduce potency due to steric clashes with enzyme active sites.
- Hydrogen Bonding : Carboxylic acid groups enhance interactions with polar residues, while ester derivatives () require hydrolysis for activation.
- Heterocyclic Derivatives : Compounds like 3-[[4-(2-methoxy-2-oxo-ethyl)-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid () show enhanced activity due to additional hydrogen-bonding motifs.
Biological Activity
4-[(Phenylmethoxy)methyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHO
- Molecular Weight : 272.30 g/mol
- IUPAC Name : this compound
This structure features a benzoic acid core with a phenylmethoxy group, which is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 18 | 16 µg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential use in treating fungal infections .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) | Comparison with Standard (Ascorbic Acid) |
|---|---|---|
| DPPH | 25 | Lower than Ascorbic Acid (10 µg/mL) |
| ABTS | 30 | Comparable to BHA (35 µg/mL) |
The compound demonstrated moderate antioxidant activity, which is important for mitigating oxidative stress-related diseases .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of this compound. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Case Study: Inhibition of Cytokine Production
In a controlled experiment using LPS-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-α levels by approximately 40% at a concentration of 50 µg/mL compared to untreated controls. This suggests promising anti-inflammatory potential .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Antimicrobial Action : Disruption of microbial cell membranes.
- Antioxidant Mechanism : Scavenging free radicals through electron donation.
- Anti-inflammatory Pathways : Modulation of signaling pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
